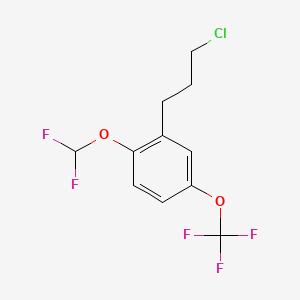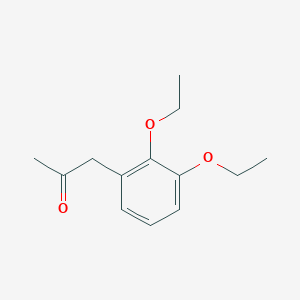
1-(2,3-Diethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is a versatile compound used in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2,3-Diethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the protection of the keto group in 1,3-di-(4-bromophenyl)-2-propanone using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. This reaction predominantly forms mono- or dialkylation products, which are then hydrolyzed to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,3-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(2,3-Diethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
1-(2,3-Diethoxyphenyl)propan-2-one can be compared with similar compounds such as 1-(2,3-dimethoxyphenyl)propan-2-one and 1-(3,4-dimethoxyphenyl)propan-2-one. These compounds share similar structural features but differ in the nature and position of the substituents on the phenyl ring. The unique presence of ethoxy groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(2,3-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-12-8-6-7-11(9-10(3)14)13(12)16-5-2/h6-8H,4-5,9H2,1-3H3 |
Clé InChI |
ZQOOYNZNSJZMRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OCC)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


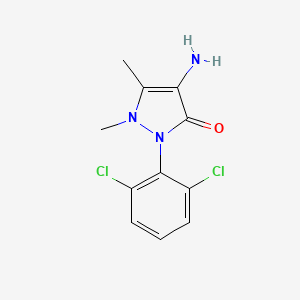
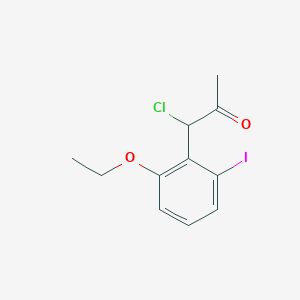


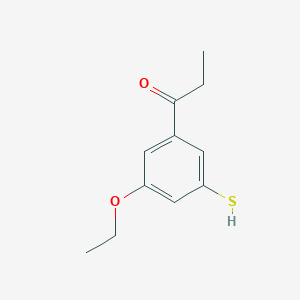
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)ethan-1-one](/img/structure/B14062264.png)
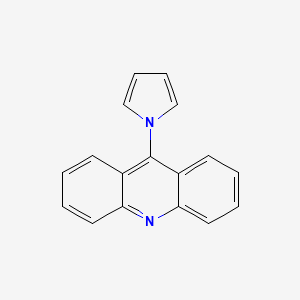

![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
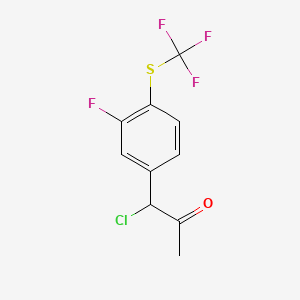


![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)
